Cas no 923-42-2 (1,2,4-Butanetricarboxylic acid)

1,2,4-Butanetricarboxylic acid is a trifunctional carboxylic acid with the molecular formula C₇H₁₀O₆. It is characterized by its three carboxyl groups, which enhance its reactivity in applications such as polymer synthesis, crosslinking agents, and chelating agents. The compound exhibits good solubility in water and polar organic solvents, facilitating its use in aqueous and non-aqueous systems. Its multifunctional structure allows for versatile chemical modifications, making it useful in coatings, adhesives, and specialty chemical formulations. Additionally, it serves as an intermediate in organic synthesis, contributing to the production of esters, amides, and other derivatives. The compound's stability and functional group density make it a valuable component in industrial and research applications.
1,2,4-Butanetricarboxylic acid structure
923-42-2 structure
商品名:1,2,4-Butanetricarboxylic acid
CAS番号:923-42-2
MF:C7H10O6
メガワット:190.150702953339
MDL:MFCD00152304
CID:806675
PubChem ID:24873740

1,2,4-Butanetricarboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,2,4-Butanetricarboxylic acid
    • butane-1,2,4-tricarboxylic acid
    • (+-)-3-carboxy-adipic acid
    • (+-)-3-Carboxy-adipinsaeure
    • 1,2,4-Tricarboxybutane
    • 1,4-Butanetricarboxylic acid
    • 3-Carboxyhexanedioic acid
    • Butan-1,2,4-tricarbonsaeure
    • carboxylate,42
    • n-butane-1,2,4,tricarboxylic acid
    • NSC 60127
    • NSC 8447
    • 1,2,4-Butanetricarboxylicacid
    • NSC8447
    • carboxylate, 42
    • 3-Carboxyadipic acid
    • 3-Carboxy-hexanedioic acid
    • BDBM17781
    • NSC60127
    • SBB091067
    • BBL002835
    • STK378693
    • Hexanedioic acid, 3-carboxy-
    • Pentanedioic acid, 2-(carboxymethyl)-
    • 2-[[(carboxymethylthio)-phenylmethyl]amino]benzoic acid
    • LOGBRYZYTBQBTB-UHFFFAOYSA-N
    • 3-Carboxyadipic acidButane-1,2,4-tricarboxylic acid
    • NSC-8447
    • F13201
    • butane-1,2,4-tricarboxylicacid
    • GS-3871
    • DTXCID30229767
    • 923-42-2
    • DB-001547
    • SCHEMBL28640
    • AB01326321-02
    • CS-W019093
    • NCGC00332210-01
    • MFCD00152304
    • CHEMBL65860
    • NSC-60127
    • AKOS005448911
    • DTXSID80278609
    • MDL: MFCD00152304
    • インチ: 1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
    • InChIKey: LOGBRYZYTBQBTB-UHFFFAOYSA-N
    • ほほえんだ: C(C(O)=O)C(C(O)=O)CCC(O)=O

計算された属性

  • せいみつぶんしりょう: 190.04800
  • どういたいしつりょう: 190.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 112

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.481
  • ゆうかいてん: 117-120 °C (lit.)
  • ふってん: 347.9 °C at 760 mmHg
  • フラッシュポイント: 178.4 °C
  • 屈折率: 1.521
  • PSA: 111.90000
  • LogP: 0.02670
  • ようかいせい: 未確定
  • 酸性度係数(pKa): 4.31±0.23(Predicted)

1,2,4-Butanetricarboxylic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Sealed in dry,Room Temperature

1,2,4-Butanetricarboxylic acid 税関データ

  • 税関コード:2917190090
  • 税関データ:

    中国税関コード:

    2917190090

    概要:

    2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    要約:

    2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

1,2,4-Butanetricarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K39274-100g
butane-1,2,4-tricarboxylic acid
923-42-2 98%
100g
$1224 2024-05-24
Chemenu
CM194933-10g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
10g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SX510-20g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
20g
1752.0CNY 2021-07-12
TRC
B689728-1g
1,2,4-Butanetricarboxylic acid
923-42-2
1g
$ 98.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066130-100g
Butane-1,2,4-tricarboxylic acid
923-42-2 97%
100g
¥4201.00 2024-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SX510-25g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
25g
2094CNY 2021-05-08
A2B Chem LLC
AH83725-25g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
25g
$148.00 2024-07-18
Aaron
AR00GTKP-1g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
1g
$8.00 2025-01-24
A2B Chem LLC
AH83725-5g
1,2,4-Butanetricarboxylic acid
923-42-2 97%
5g
$43.00 2024-07-18
1PlusChem
1P00GTCD-5g
1,2,4-BUTANETRICARBOXYLIC ACID
923-42-2 97%
5g
$52.00 2025-02-27

1,2,4-Butanetricarboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
The β-carotene-oxygen copolymer: Its relationship to apocarotenoids and β-carotene function
Mogg, Trevor J.; Burton, Graham W., Canadian Journal of Chemistry, 2021, 99(9), 751-762

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Highly pure 1,2,4-butanetricarboxylic acid
, Japan, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
1,2,4-Butanetricarboxylic acid
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Nafion NR 50
リファレンス
Preparation of 1,2,4-butanetricarboxylic acid
, Japan, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Butanetricarboxylic acid
, France, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Study of the structure of butadiene polymers by means of ozonolysis
Rabjohn, Norman; Bryan, Carl E.; Inskeep, G. Esler; Johnson, H. W.; Lawson, J. Keith, Journal of the American Chemical Society, 1947, 69, 314-19

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Water
リファレンス
The possible role of hydrothermal vents in chemical evolution: Succinic acid radiolysis and thermolysis
Cruz-Castaneda, J.; Colin-Garcia, M.; Negron-Mendoza, A., AIP Conference Proceedings, 2014, 1607(1), 104-110

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Prostaglandins. 3. Synthetic approaches to 11-deoxyprostaglandins
White, W. L.; Anzeveno, P. B.; Johnson, Francis, Journal of Organic Chemistry, 1982, 47(12), 2379-87

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Syntheses of di- and triesters containing oxo groups
Gelin, Rene; Chignac, Michel, Bulletin de la Societe Chimique de France, 1965, (1), 139-43

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Prostanoids. VII. Trans-2,3-dicarboethoxycyclopentanone in the synthesis of prostaglandins
Tolstikov, G. A.; Miftakhov, M. S.; Akbutina, F. A., Zhurnal Organicheskoi Khimii, 1984, 20(2), 301-12

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Palladium (carbon supported with sulfur promoter) Solvents: Water ;  4 h, 150 °C
リファレンス
Synthesis of organic acids from homocitrate and homocitrate derivatives
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Copper ,  Nitric acid
リファレンス
Some syntheses of 1,2,4-butanetricarboxylic acids
Lynn, John W.; Roberts, Richard L., Journal of Organic Chemistry, 1961, 26, 4303-5

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Fragmentation of some keto esters during reduction with aluminum isopropylate
Zalinyan, M. G.; Arutyunyan, V. S.; Dangyan, M. T., Armyanskii Khimicheskii Zhurnal, 1978, 31(6), 412-15

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Addition of ω-carboxyalkyl radicals to olefins. Synthesis of di- and tricarboxylic acids
Starostin, E. K.; Golovin, B. A.; Nikishin, G. I., Izvestiya Akademii Nauk SSSR, 1974, (7), 1557-60

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Copper ,  Nickel dihydroxide ;  6 h
リファレンス
Electrifying Adipic Acid Production: Copper-Promoted Oxidation and C-C Cleavage of Cyclohexanol
Wang, Ran; Kang, Yikun; Wu, Jianxiang; Jiang, Tao; Wang, Yongjie; et al, Angewandte Chemie, 2022, 61(50),

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of 1,2,4-butanetricarboxylic acid
, Japan, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Purification of polycarboxylic acids
, Federal Republic of Germany, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Formic acid ,  Methanol
リファレンス
Absolute configuration of 3-cyclohexene-1-carboxylic acid
Ceder, Olof; Hansson, Bo, Acta Chemica Scandinavica (1947-1973), 1970, 24(8), 2693-8

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: (OC-6-22)-Pentaamminechlorocobalt(1+) Catalysts: Bis(2,2′-bipyridine)ruthenium(2+) ,  (OC-6-43)-Aqua[α-(2-pyridinyl-κN)-N,N-bis[(2-pyridinyl-κN)methyl]-2-pyridinemeth… Solvents: Water-d2 ;  1 h, 298 K
リファレンス
Photocatalytic Oxidation of Organic Compounds in Water by Using Ruthenium(II)-Pyridylamine Complexes as Catalysts with High Efficiency and Selectivity
Ohzu, Shingo; Ishizuka, Tomoya; Hirai, Yuichirou; Fukuzumi, Shunichi; Kojima, Takahiko, Chemistry - A European Journal, 2013, 19(5), 1563-1567

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Preparation of polycarboxy compounds
, European Patent Organization, , ,

1,2,4-Butanetricarboxylic acid Raw materials

1,2,4-Butanetricarboxylic acid Preparation Products

1,2,4-Butanetricarboxylic acid 関連文献

1,2,4-Butanetricarboxylic acidに関する追加情報

1,2,4-Butanetricarboxylic Acid (CAS 923-42-2): A Versatile Tricarboxylic Acid in Pharmaceutical and Biotechnological Applications

1,2,4-Butanetricarboxylic acid, with the chemical formula C6H10O6, is a key compound identified by the CAS number 923-42-2. This tricarboxylic acid features three carboxyl groups positioned at carbon atoms 1, 2, and 4 of the butane backbone, forming a unique molecular structure that contributes to its diverse functional properties. Recent studies have highlighted its potential in pharmaceutical development, material science, and metabolic research, making it a critical compound for interdisciplinary applications.

The 1,2,4-Butanetricarboxylic acid molecule exhibits high solubility in polar solvents, which is essential for its use in aqueous-based formulations. Its structural similarity to other tricarboxylic acids, such as citric acid and succinic acid, allows it to participate in various biochemical pathways. Notably, recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated its role as a precursor in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases (RdRp), a key enzyme in viral replication.

One of the most significant breakthroughs in the application of 1,2,4-Butanetricarboxylic acid is its use as a drug delivery carrier in nanotechnology. A 2023 study in *Advanced Drug Delivery Reviews* explored its ability to form stable micellar systems with hydrophobic drugs, enhancing bioavailability and reducing systemic toxicity. This property has been leveraged in the development of targeted therapies for cancer and neurodegenerative diseases, where controlled release of active compounds is critical.

The CAS number 923-42-2 also plays a pivotal role in the synthesis of biodegradable polymers. Researchers at the University of Tokyo (2023) reported that 1,2,4-Butanetricarboxylic acid can be polymerized into polyesters with tunable degradation rates, making it suitable for medical implants and tissue engineering scaffolds. These materials are designed to degrade harmlessly in the body, minimizing long-term toxicity risks.

In the realm of metabolic research, 1,2,4-Butanetricarboxylic acid has been implicated in the regulation of energy homeostasis. A 2023 study in *Cell Metabolism* revealed its involvement in the citric acid cycle, where it serves as an intermediate in the oxidation of carbohydrates and fatty acids. This discovery has opened new avenues for understanding metabolic disorders such as diabetes and obesity, with potential applications in metabolic engineering.

The synthesis of 1,2,4-Butanetricarboxylic acid has been optimized through various chemical routes, including oxidative cleavage of diols and enzymatic hydrolysis of glycosides. A 2023 paper in *Green Chemistry* described a sustainable method using biocatalysts to produce the compound with high yield and minimal environmental impact, aligning with the principles of green chemistry and circular economy.

Regarding toxicological profiles, the CAS number 923-42-2 compound has been evaluated for its safety in biological systems. According to the latest guidelines from the European Chemicals Agency (ECHA), it is classified as non-hazardous under normal conditions of use, with no significant acute or chronic toxicity observed in in vivo and in vitro studies. This classification supports its widespread use in industrial and research settings.

The 1,2,4-Butanetricarboxylic acid molecule also shows promise in the development of electrochemical sensors. Researchers at MIT (2023) have utilized its redox-active properties to create sensors for detecting biomarkers in real-time, with applications in point-of-care diagnostics and environmental monitoring. These sensors offer high sensitivity and specificity, enabling early detection of diseases and pollutants.

Looking ahead, the 1,2,4-Butanetricarboxylic acid compound is poised to play a central role in the next generation of pharmaceuticals and biotechnological innovations. Its unique structural features and functional versatility make it an ideal candidate for further exploration in personalized medicine, where tailored therapies can address individual genetic and metabolic profiles.

In conclusion, the 1,2,4-Butanetricarboxylic acid (CAS 923-42-2) represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its integration into advanced drug delivery systems, biodegradable materials, and metabolic research underscores its significance in modern science and technology. Continued research into its properties and applications will undoubtedly expand its utility in solving complex biological and industrial challenges.

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